3-Deoxy-3-fluoro-D-myo-Inositol

Description

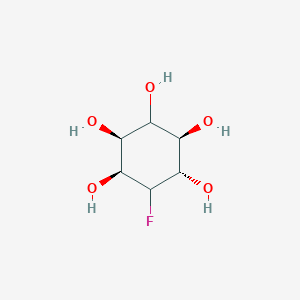

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,4S,5S)-6-fluorocyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H/t1?,2-,3-,4-,5+,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTJJYSBSOKEOY-WWHKVMGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120444-24-8 | |

| Record name | 3-Deoxy-3-fluoroinositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120444248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Mechanisms of Action and Intracellular Signaling Modulations by 3 Deoxy 3 Fluoro D Myo Inositol

Antimetabolite Function within Phosphatidylinositol Metabolic Pathways

As an antimetabolite, 3-Deoxy-3-fluoro-D-myo-Inositol interferes with the normal synthesis and use of inositol-containing compounds essential for cellular communication. Its primary mechanism involves its entry into the phosphatidylinositol (PI) cycle, a fundamental pathway for generating a host of second messengers.

Interaction and Inhibition of Phosphatidylinositol Synthase (PIS) Activity

3-Deoxy-3-fluoro-D-myo-Inositol directly targets Phosphatidylinositol Synthase (PIS), the enzyme responsible for synthesizing phosphatidylinositol (PI) from CDP-diacylglycerol and myo-inositol. Research conducted on thymocyte preparations has demonstrated that this fluorinated analog acts as a competitive inhibitor of PIS. nih.gov While it can be used by the enzyme as a substrate, it is a weaker one compared to the natural myo-inositol. nih.gov This competitive inhibition reduces the rate of natural PI synthesis. The inhibitory constant (Ki) for 1D-3-deoxy-3-fluoro-myo-inositol was determined to be 350 ± 5 µM, which is significantly higher than the Michaelis constant (Km) for myo-inositol (31 ± 4 µM), indicating a lower affinity for the enzyme. nih.gov

| Compound | Kinetic Parameter | Value (µM) | Cell System |

|---|---|---|---|

| 1D-3-deoxy-3-fluoro-myo-inositol | Ki (Inhibitory Constant) | 350 ± 5 | Thymocytes |

| myo-inositol | Km (Michaelis Constant) | 31 ± 4 | Thymocytes |

Incorporation of 3-Deoxy-3-fluoro-D-myo-Inositol into Cellular Phospholipids (B1166683)

The efficacy of 3-Deoxy-3-fluoro-D-myo-Inositol as an antimetabolite is contingent upon its uptake and incorporation into cellular lipids. Studies using radiolabeled [³H]-3-deoxy-3-fluoro-myo-inositol have confirmed that it is actively taken up by cells, such as NIH 3T3 cells and thymocytes. nih.govnih.gov Once inside the cell, it serves as a substrate for PIS, leading to its incorporation into phospholipids. nih.govnih.gov This creates fraudulent forms of phosphatidylinositol, namely 3-deoxy-3-fluoro-phosphatidylinositol. nih.gov Further metabolism of this altered lipid can lead to the formation of 3-deoxy-3-fluoro-phosphatidylinositol monophosphate. nih.gov The presence of these unnatural phospholipids disrupts the normal architecture and function of cell membranes and interferes with the subsequent signaling steps that rely on authentic PI and its derivatives. nih.gov

Perturbation of Phosphoinositide Signaling Cascades

By inserting a fluorinated analog into the phosphoinositide pathway, 3-Deoxy-3-fluoro-D-myo-Inositol triggers a cascade of disruptions in downstream signaling events that are crucial for various cellular functions, including proliferation and calcium homeostasis.

Modulation of Inositol (B14025) 1,4,5-Trisphosphate (IP3) Receptor Binding and Intracellular Calcium Release Dynamics

The phosphorylated form of the analog, 3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate, mimics the natural second messenger, inositol 1,4,5-trisphosphate (IP3). wikipedia.orgrsc.org IP3's primary role is to bind to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels, to trigger the release of Ca²⁺ into the cytosol. wikipedia.orgdojindo.com The synthesis of 3-deoxy-D-myo-inositol 1,4,5-trisphosphate and its subsequent effect on Ca²⁺ release in permeabilized NIH 3T3 cells has been documented. rsc.org While specific binding affinities and EC50 values for the 3-fluoro analog are not detailed in the provided results, studies on similar analogs, such as 6-deoxy-Ins(1,4,5)P3, show they act as full agonists but with lower potency than natural IP3. nih.gov For example, 6-deoxy-Ins(1,4,5)P3 had an EC50 of 6.4 µM for Ca²⁺ release, approximately 70-fold less potent than IP3 (EC50 = 0.09 µM), indicating that modifications to the inositol ring, while not preventing binding, can significantly reduce the affinity for the IP3 receptor. nih.gov This modulation of receptor binding and the subsequent altered dynamics of calcium release can profoundly impact the timing and amplitude of cellular calcium signals.

| Compound | EC50 for Ca²⁺ Release (µM) | Cell System | Potency Relative to Ins(1,4,5)P3 |

|---|---|---|---|

| D-myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) | 0.09 | Permeabilised SH-SY5Y neuroblastoma cells | 1 (Reference) |

| D-6-deoxy-myo-inositol 1,4,5-trisphosphate | 6.4 | Permeabilised SH-SY5Y neuroblastoma cells | ~1/70th |

Regulatory Influence on Phosphatidylinositol 3-Kinase (PI3K) Signaling and its Downstream Effectors

The Phosphatidylinositol 3-Kinase (PI3K) pathway is a critical signaling route that governs cell growth, survival, and proliferation. The strategy of using D-3-deoxy-phosphatidyl-myo-inositols that cannot be phosphorylated at the 3-position has been explored to interfere with this pathway. nih.gov The rationale is that these analogs would disrupt the proper interaction between the key downstream effector protein Akt (also known as Protein Kinase B) and its membrane anchor, PtdIns(3,4,5)P₃. nih.gov While 3-Deoxy-3-fluoro-myo-inositol itself is incorporated into the PI pathway, research has shown that related phosphatidyl derivatives, such as ether lipid analogues of 3-deoxy-inositol, can inhibit the PI3K/Akt pathway and show antiproliferative activity against cancer cells. nih.govnih.gov These compounds are designed to bind to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the cell membrane and subsequent activation. nih.gov The effects of D-3-azido-3-deoxy-myo-inositol, a similar compound, are thought to be mediated through the PI3K pathway, suggesting a common mechanism for 3-substituted inositol analogs. nih.gov

Effects on Other Inositol Phosphate-Mediated Second Messenger Systems

The introduction of 3-Deoxy-3-fluoro-D-myo-Inositol into the cell's metabolic machinery has broader implications for the entire network of inositol phosphate-based signaling. Once incorporated into phospholipids, the fluorinated analog can be phosphorylated by various kinases to produce a range of fraudulent inositol phosphates. nih.gov For instance, studies with other deoxy-insoitol analogs show they can be substrates for enzymes like Ins(1,4,5)P3 3-kinase. nih.gov However, their metabolism can be significantly different from the natural substrate. For example, 6-deoxy-Ins(1,4,5)P3 was found not to be a substrate for Ins(1,4,5)P3 5-phosphatase, a key enzyme for terminating the IP3 signal, and it even acted as an inhibitor of this enzyme. nih.gov This altered metabolism can lead to the accumulation of abnormal signaling molecules and a depletion of the natural ones, causing a comprehensive derangement of second messenger systems that regulate a wide array of cellular processes. nih.gov

Enzymatic Recognition and Substrate Specificity Studies

The biological effects of 3-Deoxy-3-fluoro-D-myo-Inositol are intrinsically linked to its recognition and processing by enzymes that normally act on its parent molecule, myo-inositol. The substitution of a hydroxyl group with a fluorine atom at the C-3 position creates a molecule that can act as a metabolic probe and, in some cases, an antagonist of the phosphatidylinositol signaling pathway.

Evaluation of 3-Deoxy-3-fluoro-D-myo-Inositol as a Substrate or Inhibitor of Myo-Inositol Incorporation Enzymes

Research into the interaction of 3-Deoxy-3-fluoro-D-myo-Inositol with enzymes responsible for incorporating myo-inositol into phospholipids has revealed a dual role as both a substrate and a competitive inhibitor. Studies using thymocyte preparations have shown that 1D-3-deoxy-3-fluoro-myo-inositol can be incorporated into cellular phospholipids by phosphatidylinositol synthase. nih.gov However, it functions as a significantly weaker substrate compared to the natural myo-inositol. nih.gov

This incorporation leads to the formation of phospholipid analogues, specifically substituted forms of phosphatidylinositol and phosphatidylinositol monophosphate. nih.gov The ability of the compound to be taken up by cells and integrated into these lipid structures suggests it can act as an antimetabolite within the phosphatidylinositol pathway. nih.gov

Simultaneously, 1D-3-deoxy-3-fluoro-myo-inositol acts as a competitive inhibitor of phosphatidylinositol synthase. nih.gov This inhibitory action means it competes with myo-inositol for the enzyme's active site, thereby reducing the rate of natural phosphatidylinositol synthesis. The kinetic parameters highlight a substantially lower affinity for the enzyme when acting as an inhibitor compared to the enzyme's affinity for its natural substrate, myo-inositol. nih.gov

Table 1: Kinetic Parameters for Phosphatidylinositol Synthase

| Compound | Kinetic Parameter | Value (µM) | Reference |

|---|---|---|---|

| myo-Inositol | Km | 31 ± 4 | nih.gov |

| 1D-3-deoxy-3-fluoro-myo-inositol | Ki | 350 ± 5 | nih.gov |

Investigation of 3-Kinase Activity in the Context of 3-Deoxy-3-fluoro-D-myo-Inositol

The inositol signaling pathway involves a cascade of phosphorylation events. A key enzyme in this process is D-myo-inositol 1,4,5-trisphosphate 3-kinase (InsP3-3-kinase or IP3K), which specifically phosphorylates the 3-hydroxyl group of its substrate, D-myo-inositol 1,4,5-trisphosphate (InsP3), to produce D-myo-inositol 1,3,4,5-tetrakisphosphate (InsP4). nih.govnih.gov This reaction is critical for terminating the calcium-releasing signal of InsP3. nih.gov

3-Deoxy-3-fluoro-D-myo-Inositol, by its very structure, lacks the 3-hydroxyl group that is the target for InsP3-3-kinase. The fluorine atom at this position cannot be phosphorylated. Consequently, neither 3-Deoxy-3-fluoro-D-myo-Inositol nor its phosphorylated form, 3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate, can serve as a substrate for this enzyme. nih.gov

The phosphorylated form, 3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate, is a close structural analogue of the natural second messenger InsP3. scbt.com Because it can bind to enzymes like InsP3-3-kinase but cannot be phosphorylated at the 3-position, it is considered a metabolically stable analogue. This resistance to phosphorylation by InsP3-3-kinase suggests it may act as an inhibitor, competing with endogenous InsP3 for the enzyme's active site, thereby prolonging the intracellular signal.

Analysis of Interactions with Myo-Inositol Transport Systems and Substrate Recognition Motifs

For an inositol analogue to exert intracellular effects, it must first cross the cell membrane. Studies on thymocytes have demonstrated that 1D-3-deoxy-3-fluoro-myo-inositol is not only taken up by cells but is also actively concentrated within them. nih.gov This indicates a specific interaction with cellular myo-inositol transport systems.

Furthermore, the compound is an effective inhibitor of myo-inositol uptake. nih.gov It competes with myo-inositol for binding to the transport proteins. The inhibition constant (Ki) for this process is very close to the apparent Michaelis constant (Km) for myo-inositol transport, indicating that 1D-3-deoxy-3-fluoro-myo-inositol has a comparable affinity for the transporter as the natural substrate. nih.gov This competition for cellular uptake represents a primary level of interaction and a key mechanism by which it can modulate intracellular inositol levels and signaling pathways. nih.govnih.gov

Table 2: Kinetic Parameters for Myo-Inositol Uptake in Thymocytes

| Compound | Kinetic Parameter | Value (µM) | Reference |

|---|---|---|---|

| myo-Inositol | Apparent Km | 180 | nih.gov |

| 1D-3-deoxy-3-fluoro-myo-inositol | Ki | ~150 | nih.gov |

Preclinical Biological Activity and Therapeutic Potential in Experimental Models

Effects on Cellular Proliferation and Growth Inhibition

The synthetic inositol (B14025) analog, 3-Deoxy-3-fluoro-D-myo-inositol, has demonstrated notable effects on cellular proliferation, particularly in the context of cancer research. Its structural similarity to myo-inositol, a fundamental component of various cellular signaling pathways, allows it to act as a metabolic competitor, leading to the inhibition of cell growth.

Selective Antiproliferative Activity against Oncogene-Transformed Cell Lines

Research has shown that 3-Deoxy-3-fluoro-D-myo-inositol and its analogs exhibit selective growth-inhibitory activities against various oncogene-transformed cell lines when compared to their non-transformed counterparts. nih.gov Studies using NIH 3T3 cells transformed with different oncogenes revealed a range of sensitivities to these inositol analogs. nih.gov This selectivity is significant because cells transformed by oncogenes often display heightened turnover of phosphatidylinositol, a key signaling molecule. nih.gov By acting as an antimetabolite in these pathways, 3-Deoxy-3-fluoro-D-myo-inositol can disrupt the signaling cascades that drive the uncontrolled growth of cancer cells. nih.gov

For instance, in Swiss 3T3 fibroblasts, 3-Deoxy-3-fluoro-D-myo-inositol was one of two monodeoxyfluoro-myo-inositol isomers that inhibited serum-stimulated proliferation. nih.gov This inhibition occurred during the G1 phase of the cell cycle, preventing entry into the S phase where DNA synthesis occurs. nih.gov The inhibitory effect was directly linked to the compound's incorporation into phosphatidylinositol analogs, further supporting its role in modulating phosphoinositide signaling pathways. nih.gov

| Cell Line | Compound | Effect | Reference |

| v-sis-transformed NIH 3T3 cells | D-3-deoxy-3-azido-myo-inositol | Potent growth-inhibitory effects | nih.gov |

| Wild-type NIH 3T3 cells | D-3-deoxy-3-azido-myo-inositol | Little effect on growth | nih.gov |

| Swiss 3T3 fibroblasts | 3-Deoxy-3-fluoro-D-myo-inositol | Inhibition of serum-stimulated proliferation | nih.gov |

Antagonistic Relationships with Myo-Inositol in Cellular Growth Regulation

The growth-inhibitory effects of 3-Deoxy-3-fluoro-D-myo-inositol and related analogs can be counteracted by the presence of myo-inositol. nih.gov This antagonistic relationship underscores the mechanism of action of these compounds as antimetabolites of myo-inositol. nih.gov Cells take up tritiated 3-Deoxy-3-fluoro-myo-inositol and incorporate it into cellular phospholipids (B1166683). nih.gov This suggests that the synthetic analog competes with the natural myo-inositol for the enzymes involved in the phosphatidylinositol signaling pathways. nih.gov

Studies with D-3-azido-3-deoxy-myo-inositol, a related compound, further illuminate this relationship. The growth-inhibitory effects of this analog on v-sis-transformed NIH 3T3 cells were antagonized by myo-inositol. nih.gov Interestingly, these transformed cells were found to be more sensitive to growth inhibition caused by the removal of myo-inositol from the culture medium compared to wild-type cells. nih.gov This increased dependence on myo-inositol for growth may explain the heightened sensitivity of certain transformed cells to its antimetabolites. nih.gov

Induction of Apoptosis in Specific Transformed Cell Systems

Beyond inhibiting proliferation, the disruption of phosphoinositide signaling by targeting inositol metabolism can also lead to programmed cell death, or apoptosis. The inositol 1,4,5-trisphosphate (InsP3) receptor, a key player in calcium signaling, exists in three isoforms, each with distinct roles. nih.gov Research has demonstrated that the type III isoform of the InsP3 receptor is particularly important in transmitting apoptotic Ca2+ signals to the mitochondria. nih.gov

By selectively silencing each InsP3R isoform in Chinese hamster ovary cells, researchers found that reducing the levels of the type III isoform was most effective at inhibiting the induction of apoptosis, whether initiated by the extrinsic or intrinsic pathway. nih.gov This isoform also showed the strongest co-localization with mitochondria. nih.gov These findings suggest that compounds interfering with the phosphoinositide pathway, which generates InsP3, could potentially induce apoptosis by modulating the activity of specific InsP3 receptor isoforms and subsequent mitochondrial calcium signaling. nih.gov

Application as Biochemical Probes for Investigating Phosphoinositide Metabolism and Signaling Pathways

The unique properties of 3-Deoxy-3-fluoro-D-myo-inositol and its derivatives make them valuable tools for studying the intricate phosphoinositide signaling network. Because these fluorinated analogs can be taken up by cells and incorporated into phospholipids, they serve as effective probes to explore the metabolism and function of phosphoinositides. nih.govnih.gov

The use of fluorinated sugar analogs, such as 3-fluoro-3-deoxy-D-galactose, has proven to be an excellent method for investigating enzyme activity, like that of aldose reductase, due to their high affinity for these enzymes. nih.gov Similarly, 3-Deoxy-3-fluoro-D-myo-inositol and its phosphorylated forms can be used to dissect the roles of specific enzymes and signaling intermediates in the phosphoinositide pathway. scbt.com For example, the synthesis of D-3-deoxy-myo-inositol 1,4,5-trisphosphate has been reported, and its effects on Ca2+ release in permeabilized cells have been studied, providing insights into the function of this key second messenger. rsc.org The development of such molecular probes is crucial for advancing our understanding of the complex signaling networks that govern cellular processes like proliferation, growth, and death.

Structure Activity Relationship Sar of 3 Deoxy 3 Fluoro D Myo Inositol Analogues

Significance of the Fluorine Substitution at the D-3 Position for Biological Function

The introduction of a fluorine atom at the D-3 position of the myo-inositol scaffold is a key determinant of the biological activity of 3-Deoxy-3-fluoro-D-myo-Inositol. This substitution prevents phosphorylation at this position, a crucial step in the phosphatidylinositol (PI) signaling pathway. nih.gov The PI pathway is a vital cellular communication system that regulates a multitude of cellular processes, including cell growth, proliferation, and differentiation.

Research has demonstrated that [3H]-3-deoxy-3-fluoro-myo-inositol is taken up by cells and incorporated into cellular phospholipids (B1166683). addgene.org This suggests that these unnatural myo-inositol analogues can act as antimetabolites, interfering with the normal functioning of the PI pathway. addgene.org Because many cancer cells exhibit elevated PI turnover, the inhibition of these signaling pathways presents a promising strategy for controlling cancer cell growth. addgene.org

Studies have shown that 1D-3-deoxy-3-fluoro-myo-inositol is an effective inhibitor of myo-inositol uptake in thymocytes. nih.gov It is also incorporated into the phospholipids of these cells, forming analogues of phosphatidylinositol and phosphatidylinositol monophosphate. nih.gov This incorporation into cellular membranes underscores its potential to disrupt normal phosphoinositide-mediated cellular responses.

Stereochemical Determinants for High-Affinity Binding and Enzymatic Selectivity

The stereochemistry of the myo-inositol ring is paramount for its recognition and interaction with various proteins, including enzymes and receptors. The specific arrangement of hydroxyl groups in space dictates the binding affinity and selectivity of inositol (B14025) analogues.

The enzyme myo-inositol-1-phosphate synthase, a key enzyme in the de novo synthesis of myo-inositol, exhibits strict stereospecificity. nih.gov This highlights the importance of the correct stereochemical presentation of the inositol ring for enzymatic processing.

In the context of the myo-inositol 1,4,5-trisphosphate (InsP3) receptor, a crucial component of intracellular calcium signaling, the stereochemistry at the 3-position is critical. A study on various 3-position substituted InsP3 analogues revealed a correlation between the size of the substituent and the binding affinity and Ca2+ mobilizing efficacy. researchgate.net This indicates that the binding pocket of the receptor has specific steric constraints at this position.

Furthermore, the binding of myo-inositol and its stereoisomer, D-chiro-inositol, to bovine serum albumin (BSA) has been shown to be stereoselective, with myo-inositol exhibiting a higher binding affinity. researchgate.net This differential binding is attributed to the different spatial arrangements of their hydroxyl groups, which affects their interaction with the amino acid residues in the binding site of the protein. researchgate.net These findings emphasize that the precise three-dimensional structure of inositol analogues is a key factor in their biological interactions.

Comparative Analysis with Other Deoxy- and Substituted Myo-Inositol Analogues on Biological Endpoints

The biological effects of 3-Deoxy-3-fluoro-D-myo-Inositol are best understood when compared with other deoxy and substituted myo-inositol analogues. These comparisons provide valuable insights into the structure-activity relationships governing their function.

A number of unnatural D-3-deoxy-3-substituted myo-inositols have been shown to exhibit a range of growth-inhibitory activities against wild-type and oncogene-transformed NIH 3T3 cells. addgene.org For instance, D-3-deoxy-3-azido-myo-inositol displayed potent and selective growth-inhibitory effects on v-sis-transformed cells, while having little effect on wild-type cells. addgene.org The growth-inhibitory effects of these analogues could be reversed by the addition of myo-inositol, further supporting their role as antimetabolites in the PI pathway. addgene.org

The inhibitory effects of various monodeoxyfluoro-myo-inositols on the uptake of myo-inositol into thymocytes have been quantified, revealing significant differences based on the position of the fluorine atom. 1D-1-deoxy-1-fluoro-myo-inositol, 2-deoxy-2-fluoro-myo-inositol, and 1D-3-deoxy-3-fluoro-myo-inositol were the most effective inhibitors. nih.gov

The following table summarizes the inhibitory constants (Ki) of various monodeoxyfluoro-myo-inositol analogues on myo-inositol uptake in thymocytes.

| Compound | Ki (µM) |

| 1D-1-deoxy-1-fluoro-myo-inositol | ~150 |

| 2-deoxy-2-fluoro-myo-inositol | ~150 |

| 1D-3-deoxy-3-fluoro-myo-inositol | ~150 |

| 4-deoxy-4-fluoro-myo-inositol | >10,000 |

| 5-deoxy-5-fluoro-myo-inositol | >10,000 |

| 6-deoxy-6-fluoro-myo-inositol | >10,000 |

| Data from a study on the uptake of 3H-labelled monodeoxyfluoro-myo-inositols into thymocytes. nih.gov |

Furthermore, studies on the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC) have shown that synthetic phosphonate (B1237965) analogues of phosphatidylinositol can act as inhibitors, with the potency depending on the similarity of their structure to the natural substrate. nih.gov

The growth inhibitory activities of 3-deoxy-3-substituted-D-myo-inositol imidazolyl ether lipid phosphates and a carbonate derivative have also been evaluated against several cancer cell lines, demonstrating their potential as anticancer agents. nih.gov

The table below presents the IC50 values for the inhibition of growth of three cancer cell lines by these modified inositol compounds.

| Compound | OVCAR-3 (IC50, µM) | A2780 (IC50, µM) | NIH3T3/v-sis (IC50, µM) |

| Imidazolyl ether lipid phosphate (B84403) derivative 1 | 5.2 | 4.8 | 3.5 |

| Imidazolyl ether lipid phosphate derivative 2 | 3.8 | 3.1 | 2.1 |

| Carbonate derivative | >10 | >10 | >10 |

| Data from a study on 3-deoxy-3-substituted-D-myo-inositol imidazolyl ether lipid phosphates and carbonate as inhibitors of the phosphatidylinositol 3-kinase pathway and cancer cell growth. nih.gov |

These comparative analyses highlight the critical role of the specific substituent and its stereochemical position on the myo-inositol ring in determining the biological activity of these analogues.

Advanced Analytical Techniques for Characterization and Quantitative Analysis in Biological Systems

Mass Spectrometry-Based Methods (e.g., LC-MS/MS) for Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the sensitive and selective quantification of inositol (B14025) analogues in biological fluids. nih.gov While specific protocols for 3-Deoxy-3-fluoro-D-myo-Inositol are not extensively detailed in publicly available literature, the methodology applied to its parent compound, myo-inositol, provides a clear framework.

LC-MS/MS methods offer significant advantages, including high sensitivity and the ability to differentiate between stereoisomers, which is critical for inositol analysis. nih.gov For myo-inositol, methods have been developed that allow for direct analysis of biological samples like urine and plasma with minimal sample preparation, thereby reducing the potential for sample loss during processing. nih.gov A key challenge in the analysis of inositols is their separation from other hexose (B10828440) monosaccharides of the same molecular weight, such as glucose, which can be abundant in biological samples and cause ion suppression. nih.gov To overcome this, chromatographic techniques using specialized columns, such as lead-form resin-based columns, are employed to achieve separation before mass spectrometric detection. nih.gov

For detection, mass spectrometers typically monitor specific mass-to-charge (m/z) ratios. In the case of myo-inositol, an adduct with an ammonium (B1175870) cation (m/z = 198) is often monitored in positive ion mode. nih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring the fragmentation of this parent ion into specific product ions. nih.gov This high degree of selectivity is essential for accurate quantification in complex matrices. scite.ai The robustness of such methods is demonstrated by low inter- and intra-assay variability, with coefficients of variation (CV) often below 5%. nih.gov

The application of these principles to 3-Deoxy-3-fluoro-D-myo-Inositol would involve developing a specific LC-MS/MS method tailored to its unique molecular weight and fragmentation pattern. This would enable precise quantification in tissues and fluids, facilitating studies on its pharmacokinetics and metabolic impact.

Table 1: Representative LC-MS/MS Parameters for Myo-Inositol Analysis

| Parameter | Value/Description | Source |

| Chromatography | High-Performance Liquid Chromatography (HPLC) | nih.govnih.gov |

| Column | Aminex HPX-87C or similar lead-form resin column | nih.govnih.gov |

| Mobile Phase | Milli-Q Water | nih.gov |

| Post-Column Addition | 5 mM Ammonium Acetate | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Ionization Mode | Positive Ion Electrospray (ESI+) | nih.gov |

| Monitored Ion (Parent) | m/z 198 (Ammonium Adduct [M+NH₄]⁺) | nih.gov |

| Quantification Limit | As low as 461 µg/L in urine | nih.gov |

Radiolabeling Strategies for In Vivo and In Vitro Metabolic Tracing

Radiolabeling is a powerful technique for tracing the metabolic fate of molecules in both cellular (in vitro) and whole-organism (in vivo) settings. nih.gov By replacing an atom in the molecule with its radioactive isotope, researchers can follow the compound's uptake, distribution, and incorporation into other molecules.

For inositol analogues, tritium (B154650) ([³H]) is a commonly used radioisotope. Studies have successfully used [³H]-labeled 3-deoxy-3-fluoro-myo-inositol to investigate its cellular uptake and metabolism. nih.gov Research has shown that [³H]-3-deoxy-3-fluoro-myo-inositol is taken up by NIH 3T3 cells and incorporated into cellular phospholipids (B1166683). nih.gov This demonstrates that the fluorinated analogue can act as a substrate for enzymes in the phosphatidylinositol (PtdIns) pathway. nih.govnih.gov

The general principle of such an experiment involves:

Synthesis: A radiolabeled version of the compound, such as [³H]-3-deoxy-3-fluoro-D-myo-inositol, is synthesized.

Incubation: The radiolabeled compound is introduced to cells or administered to an animal model.

Tracing: After a set period, cells or tissues are harvested.

Analysis: Cellular components, such as lipids and proteins, are extracted and separated. Radioactivity in different fractions is measured to determine where the labeled compound has been incorporated. nih.gov

These tracing studies provide direct evidence that 3-Deoxy-3-fluoro-D-myo-Inositol can enter cells and be metabolized, likely by acting as an antimetabolite in the phosphatidylinositol signaling pathways. nih.gov Comparing the uptake and metabolism of the fluorinated analogue to that of radiolabeled myo-inositol allows for the characterization of its inhibitory or competitive effects. nih.govnih.gov

Table 2: Findings from Radiolabeling Studies with Fluorinated Inositols

| Compound | System | Key Finding | Source |

| [³H]-3-deoxy-3-fluoro-myo-inositol | NIH 3T3 Cells | Taken up by cells and incorporated into phospholipids. | nih.gov |

| Tritium-labeled monodeoxyfluoro-myo-inositols | Trypanosoma cruzi | Characterized uptake into epimastigotes. | nih.gov |

| 3-fluoro-myo-inositol | Swiss 3T3 Fibroblasts | Incorporation into phosphatidylinositol analogues correlated with inhibition of cell proliferation. | nih.gov |

| 3-fluoro-myo-inositol | Mouse Brain | Acted as a substrate for phosphatidylinositol (PtdIns) synthase. | nih.gov |

Spectroscopic Approaches for Elucidating Molecular Interactions and Conformation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for determining the three-dimensional structure and conformation of molecules like 3-Deoxy-3-fluoro-D-myo-Inositol. The precise arrangement of atoms and functional groups is critical to how the molecule interacts with enzymes and other cellular components.

While specific NMR studies detailing the complete structural analysis of 3-Deoxy-3-fluoro-D-myo-Inositol are not broadly published, the methods for its parent compound, myo-inositol, are well-established. Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can provide detailed information about the chemical environment of each atom in the molecule. researchgate.netresearchgate.net For example, ¹H NMR spectra of myo-inositol show distinct signals for each of its protons, with coupling constants that provide information about their spatial relationships (e.g., axial or equatorial positions on the cyclohexane (B81311) ring). researchgate.net

Furthermore, spectroscopic methods can be used to study the compound's interactions. For instance, changes in the NMR spectrum upon binding to a protein can reveal the specific atoms involved in the interaction. These approaches are critical for rationalizing the biological activity of 3-Deoxy-3-fluoro-D-myo-Inositol and for the design of more potent and selective analogues. nih.govnih.gov

Emerging Research Avenues and Future Perspectives for 3 Deoxy 3 Fluoro D Myo Inositol

Design and Synthesis of Next-Generation 3-Deoxy-3-fluoro-D-myo-Inositol Derivatives with Enhanced Specificity

The strategic design and synthesis of novel derivatives of 3-Deoxy-3-fluoro-D-myo-inositol are a primary focus of ongoing research, aiming to create molecules with improved specificity and efficacy as inhibitors or probes of the phosphatidylinositol (PI) signaling pathway. The introduction of the fluorine atom at the 3-position of the myo-inositol ring creates a metabolically stable analog that can be taken up by cells and incorporated into phospholipids (B1166683). nih.govnih.gov This substitution makes it a valuable tool for studying the intricate PI pathway, which is often dysregulated in cancer and other diseases. nih.gov

Researchers have synthesized a variety of 3-deoxy-3-substituted myo-inositol analogs to investigate their potential as cell growth inhibitors. nih.gov These synthetic efforts have explored various substitutions at the 3-position, including azido (B1232118) and other functional groups, to modulate the biological activity of the parent compound. nih.gov For instance, D-3-deoxy-3-azido-myo-inositol has shown selective and potent growth-inhibitory effects on certain transformed cell lines. nih.gov The synthesis of these analogs often involves multi-step chemical processes starting from readily available precursors like L-quebrachitol or employing chemoenzymatic strategies. nih.govnih.govrsc.org

Key research findings in this area include:

Substrate Activity: 3-Deoxy-3-fluoro-D-myo-inositol acts as a substrate for phosphatidylinositol (PtdIns) synthase, indicating its incorporation into phospholipids. nih.govnih.gov

Inhibition of Myo-Inositol Uptake: This fluorinated analog and others can inhibit the cellular uptake of myo-inositol, suggesting they can act as antimetabolites in the PI pathway. nih.govnih.govnih.gov

Growth Inhibition: Several 3-substituted myo-inositol analogs exhibit growth-inhibitory activities, with some showing selectivity for transformed cells over normal cells. nih.gov

Future design strategies will likely focus on creating derivatives with modifications at other positions of the inositol (B14025) ring to enhance binding affinity and selectivity for specific inositol-metabolizing enzymes. The synthesis of polyphosphorylated versions of these analogs, such as 3-deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate, provides valuable tools for studying the downstream signaling events mediated by inositol phosphates. scbt.comresearchgate.net

Integration into Systems Biology Approaches for Comprehensive Pathway Analysis

The unique properties of 3-Deoxy-3-fluoro-D-myo-inositol make it an ideal candidate for integration into systems biology approaches to unravel the complexity of the inositol signaling network. Systems biology aims to understand the interactions between the components of a biological system and how these interactions give rise to the function and behavior of that system. By using fluorinated inositol analogs as metabolic probes, researchers can trace their incorporation into various inositol-containing molecules and analyze the resulting perturbations in the entire metabolic network.

Metabolomic studies, which involve the comprehensive analysis of all metabolites in a biological sample, can be significantly enhanced by the use of stable isotope-labeled or fluorinated probes. researchgate.netclinicaltrials.govclinicaltrials.gov Introducing 3-Deoxy-3-fluoro-D-myo-inositol into cells allows for the tracking of its metabolic fate and its impact on the levels of other inositol phosphates and phosphoinositides. This approach can provide a global view of how the PI pathway is regulated and how it cross-talks with other signaling and metabolic pathways. nih.govmdpi.com

Key research applications and findings include:

Metabolic Labeling: Radiolabeled or fluorinated myo-inositol analogs can be used to label cells and trace the synthesis and turnover of inositol phosphates and phospholipids. nih.govnih.gov

Pathway Perturbation: The introduction of these analogs can perturb the normal flux through the inositol metabolic pathways, revealing key regulatory nodes and enzyme activities. nih.govnih.gov

Lipidomic Analysis: Inositol depletion or the introduction of inositol analogs has a profound effect on phospholipid metabolism, which can be quantified using lipidomic techniques. biorxiv.org

Future research will likely involve combining metabolomic data obtained using 3-Deoxy-3-fluoro-D-myo-inositol with other "omics" data, such as transcriptomics and proteomics, to build comprehensive computational models of inositol signaling. These models will be invaluable for predicting the effects of therapeutic interventions that target this pathway. biorxiv.org

Addressing Unresolved Questions in the Regulation of Inositol Signaling and its Therapeutic Implications

Despite significant advances, many questions regarding the intricate regulation of inositol signaling remain unanswered. The vast number of inositol phosphate (B84403) isomers and their complex interconversions present a major challenge to understanding their specific biological roles. nih.govmdpi.com The development of specific molecular probes, such as 3-Deoxy-3-fluoro-D-myo-inositol and its derivatives, is crucial for dissecting these complex pathways.

One of the key unresolved questions is how the activities of the numerous kinases, phosphatases, and lipases involved in inositol metabolism are coordinated to generate specific signaling outcomes. researchgate.netnih.gov The spatial and temporal regulation of these enzymes is critical for controlling cellular processes ranging from cell growth and proliferation to apoptosis and differentiation. frontiersin.org Dysregulation of inositol signaling is implicated in a wide range of human diseases, including cancer, metabolic disorders like diabetes, and neurological conditions. frontiersin.orgnih.govresearchgate.net

Key unresolved questions and their therapeutic implications are summarized in the table below:

| Unresolved Question | Therapeutic Implications |

| How is the synthesis and turnover of specific inositol phosphate isomers regulated? | Development of selective inhibitors for inositol kinases and phosphatases could offer new therapeutic strategies for diseases with aberrant PI signaling. mdpi.comresearchgate.net |

| What are the precise roles of the higher inositol polyphosphates (IP5, IP6) and inositol pyrophosphates (e.g., IP7, IP8)? | Modulating the levels of these molecules could impact cellular energy metabolism and signaling pathways relevant to metabolic diseases. nih.govmdpi.commdpi.com |

| How does cross-talk occur between the inositol signaling pathway and other major signaling networks (e.g., mTOR, AMPK)? | Targeting the nodes of interaction between these pathways could provide synergistic therapeutic effects. nih.govmdpi.com |

| How do mutations in inositol pathway enzymes contribute to human disease? | Understanding the functional consequences of these mutations can lead to personalized medicine approaches. nih.govfrontiersin.org |

Future research utilizing tools like 3-Deoxy-3-fluoro-D-myo-inositol will be instrumental in addressing these fundamental questions. By providing a means to selectively probe and perturb the inositol signaling network, these compounds will continue to be invaluable for elucidating the molecular basis of diseases and for the development of novel therapeutic interventions.

Q & A

Q. What are the established synthetic routes for 3-Deoxy-3-fluoro-D-myo-Inositol, and what methodological considerations are critical for reproducibility?

The compound is synthesized via chemoenzymatic methods, leveraging enzymatic dihydroxylation of aromatic precursors followed by fluorination. Key steps include:

- Enzymatic catalysis : Use of toluene dioxygenase for asymmetric dihydroxylation to generate chiral intermediates .

- Fluorination : Selective substitution at the C3 position using fluorinating agents under controlled pH and temperature.

- Purification : Chromatographic techniques (e.g., HPLC) to isolate enantiomerically pure product. Reproducibility hinges on strict control of reaction conditions (e.g., enzyme activity, solvent purity) and validation via NMR and mass spectrometry .

Q. What safety protocols should researchers follow when handling 3-Deoxy-3-fluoro-D-myo-Inositol in laboratory settings?

While the compound is not classified as hazardous under GHS, standard precautions include:

- Storage : At 15–30°C in airtight containers to prevent hygroscopic degradation .

- Personal protective equipment (PPE) : Gloves and lab coats to minimize skin contact; fume hood use for weighing powdered forms.

- Waste disposal : Neutralization with ammonium hydroxide before aqueous disposal to avoid environmental contamination .

Q. How is 3-Deoxy-3-fluoro-D-myo-Inositol utilized as an internal standard in analytical workflows?

It serves as a stable isotopologue in LC-MS quantification of inositol phosphates. Methodological steps include:

- Spiking : Addition of 10 nmol 3F-IP3 to cell lysates during trichloroacetic acid (TCA) extraction .

- Neutralization : Adjusting pH with ammonium hydroxide post-extraction to stabilize analytes.

- Normalization : Data calibration against the internal standard to account for extraction efficiency variances .

Advanced Research Questions

Q. How does 3-Deoxy-3-fluoro-D-myo-Inositol modulate IP3 receptor activity in neuronal studies, and what experimental designs validate its specificity?

The fluorinated analog acts as a hydrolysis-resistant IP3 receptor agonist. Key experimental approaches:

- Electrophysiology : Patch-clamp recordings to measure mEPSC frequency changes in neurons treated with 50 µM 3F-IP3 .

- Controls : Co-application with IP3 receptor antagonists (e.g., heparin) to confirm target specificity.

- Dose-response curves : Establish EC50 values for synaptic transmission modulation .

Q. What methodological challenges arise when quantifying 3-Deoxy-3-fluoro-D-myo-Inositol in complex biological matrices, and how are they addressed?

Challenges include matrix interference and low analyte abundance. Solutions involve:

- Sample preparation : TCA precipitation to remove proteins, followed by centrifugal filtration (12,000 xg, 20 min) .

- LC-MS parameters :

| Column | Mobile Phase | Detection Mode |

|---|---|---|

| HILIC | Ammonium acetate (pH 6.8)/acetonitrile | Negative-ion MRM |

Q. How can researchers resolve contradictions in data regarding the metabolic stability of 3-Deoxy-3-fluoro-D-myo-Inositol across different model systems?

Discrepancies often stem from species-specific phosphatase activity. Methodological strategies:

- Comparative assays : Parallel testing in mammalian cell lines (e.g., HEK293) vs. protozoan models (e.g., Trypanosoma cruzi) .

- Enzyme inhibition : Use of phosphatase inhibitors (e.g., sodium orthovanadate) to assess degradation kinetics.

- Metabolite profiling : LC-MS/MS to identify breakdown products and quantify half-lives .

Q. What cross-disciplinary applications of 3-Deoxy-3-fluoro-D-myo-Inositol exist beyond cell signaling, and how are these explored methodologically?

Emerging applications include parasitology and structural biology:

- Parasite metabolism : Tracking inositol phosphate flux in T. cruzi amastigotes via isotopic labeling and SILAC-MS .

- Crystallography : Co-crystallization with IP3-binding proteins (e.g., PH domains) to study fluorine’s stereoelectronic effects .

- Fluorine-19 MRI : Leveraging the ¹⁹F nucleus for non-invasive imaging of inositol distribution in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.